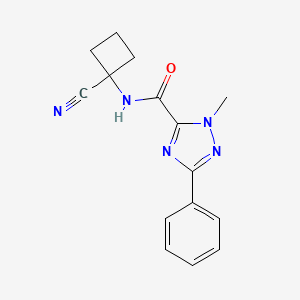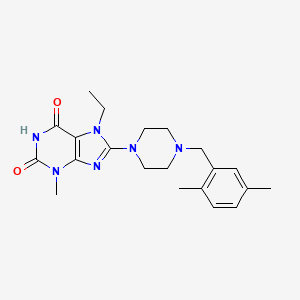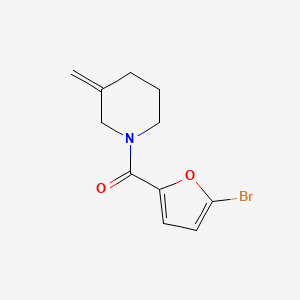
1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a piperidine derivative that has a unique molecular structure, which makes it a promising candidate for drug development.
Scientific Research Applications
1. Synthesis and Reactivity
- Synthesis of S-Derivatives: The synthesis of S-derivatives of 5-bromofuran-2-yl compounds involves alkylation with bromoalkanes and halogen-containing compounds, yielding new compounds with potential antibacterial activity. This demonstrates the reactivity and potential for developing novel antibiotics (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
2. Pharmaceutical Potential
- Antibacterial Properties: The synthesized S-derivatives of 5-bromofuran-2-yl showed notable antibacterial activity against various microbial strains, suggesting their potential in developing new antibacterial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
3. Chemical Properties and Interactions
- Kinetic Studies: Kinetic studies on 5-bromo-2-carbonyl derivatives of furan with amines reveal the complexities of reactions and potential for synthesizing diverse compounds, highlighting the chemical versatility of these derivatives (Chemistry of Heterocyclic Compounds, 1976).
4. Molecular Modification and Applications
- Palladium-Catalyzed Reactions: Utilizing palladium-catalyzed reactions for the synthesis of biheteroaryls demonstrates the chemical flexibility and potential of bromofuran derivatives in creating complex molecular structures (Synlett, 2012).
5. Potential in Therapeutic Research
- Antiprotozoal Agents: Compounds synthesized from bromofuran derivatives showed significant activity against protozoal infections, indicating their potential as therapeutic agents in treating diseases like malaria (Journal of medicinal chemistry, 2004).
Mechanism of Action
Target of Action
The primary target of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide is the cyclooxygenase-2 (COX-2) protein . COX-2 is an enzyme responsible for inflammation and pain, making it a common target for anti-inflammatory drugs.
Mode of Action
Molecular docking screening indicated that N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide has a good binding affinity with the COX-2 protein . This suggests that the compound may inhibit the function of COX-2, thereby reducing inflammation and pain.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-methylidenepiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-8-3-2-6-13(7-8)11(14)9-4-5-10(12)15-9/h4-5H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMZLQZKQASGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)
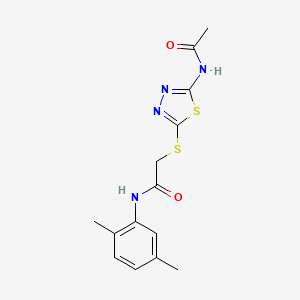
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)



![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)
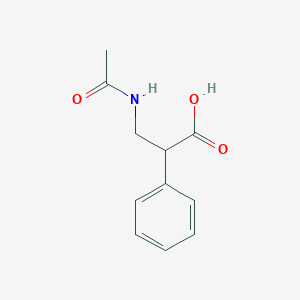
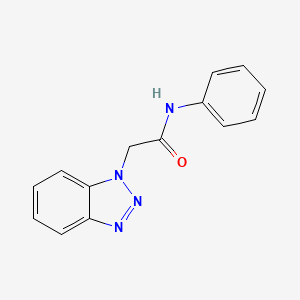
![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)
